molecular formula C22H14ClN3O3 B2950571 7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 902018-27-3

7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2950571
CAS No.: 902018-27-3
M. Wt: 403.82
InChI Key: ORJMRVGNPXRCKC-UHFFFAOYSA-N
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Description

7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound with the molecular formula C 22 H 14 ClN 3 O 3 and is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family . This privileged scaffold is of significant interest in medicinal and diversity-oriented synthesis for constructing libraries of drug-like molecules . Efficient, practical, and chromatography-free synthetic procedures have been established for creating diversified libraries of these compounds, highlighting their utility as a core structure in drug discovery programs . Related compounds within this class have been investigated as glucokinase activators, indicating the potential of this scaffold in developing therapeutics for metabolic diseases . This compound is intended for research and development purposes only. It is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

7-chloro-2-(6-methylpyridin-2-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3/c1-12-3-2-4-17(25-12)26-19(13-7-9-24-10-8-13)18-20(27)15-11-14(23)5-6-16(15)29-21(18)22(26)28/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJMRVGNPXRCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The structure combines various pharmacophores that may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is represented as C17H15ClN3O2. The compound features a chromeno-pyrrole core structure that is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar chromeno-pyrrole structures exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain chromeno[4,3-b] and chromeno[3,4-c]pyrrole derivatives exhibited antibacterial activity comparable to gentamicin against Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Chromeno[4,3-b] derivativesAntibacterial
Chromeno[3,4-c] derivativesAntibacterial

Anticancer Activity

Several studies have explored the anticancer potential of chromeno-pyrrole derivatives. These compounds have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For example, related compounds have been reported to inhibit the proliferation of cancer cells in vitro .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interaction with DNA : The compound may intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells.
  • Modulation of Signal Transduction Pathways : By influencing pathways such as MAPK or PI3K/Akt, these compounds can promote apoptosis or inhibit cell proliferation.

Study 1: Antibacterial Efficacy

A study conducted on various chromeno-pyrrole derivatives tested their antibacterial properties against multiple bacterial strains. The results indicated that the presence of chlorine and pyridine moieties enhanced the antibacterial activity significantly compared to other derivatives lacking these groups .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis through the intrinsic pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is primarily synthesized via multicomponent reactions (MCRs) . These methods efficiently assemble the chromeno-pyrrole-dione framework through cyclization and condensation steps.

Table 1: Key Synthetic Reactions

Reaction TypeConditions/ReagentsOutcomeReference
Multicomponent synthesisMethyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, primary aminesForms chromeno-pyrrole-dione core with yields >70% under mild conditions
CyclizationSolvent: THF/acetonitrile, 60–80°CFacilitates ring closure for fused heterocycle formation

Chlorine Substitution

The 7-chloro group undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions:

  • Amination : Reaction with ammonia or amines replaces chlorine with amino groups, enhancing solubility and bioactivity.

  • Alkoxy Substitution : Methanol/sodium methoxide replaces Cl with methoxy groups.

Dione Reactivity

The 3,9-dione moiety participates in redox and condensation reactions:

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces one ketone to a hydroxyl group.

  • Condensation : Reacts with hydrazines to form pyrazole derivatives, expanding structural diversity.

Pyridyl Group Modifications

The 6-methylpyridin-2-yl and pyridin-4-yl substituents enable further functionalization:

Table 2: Pyridyl-Specific Reactions

Reaction TypeReagentsProductApplication
AlkylationMethyl iodide, K₂CO₃N-methylated pyridinium derivativesEnhanced binding to receptors
CoordinationTransition metals (e.g., Pd)Metal-organic complexesCatalysis or sensing applications

Hydrogenation and Ring Saturation

Selective hydrogenation of the pyrrole ring using H₂/Pd-C yields 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones , which retain biological activity while improving metabolic stability .

Oxidation and Degradation Pathways

  • Oxidative cleavage : Ozone or KMnO₄ breaks the chromene ring, forming quinone derivatives.

  • Photodegradation : UV light induces decomposition, necessitating dark storage for stability.

Table 3: Reactivity Comparison with Similar Compounds

Compound ModificationReactivity DifferenceReference
Replacement of Cl with FSlower nucleophilic substitution due to stronger C-F bond
Removal of methylpyridyl groupReduced solubility and ligand-binding capacity

Mechanistic Insights

  • Nucleophilic substitution proceeds via a two-step mechanism: (1) attack by the nucleophile and (2) elimination of Cl⁻.

  • Cyclization involves intramolecular hydrogen bonding to stabilize transition states .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes critical differences between the target compound and analogs from the evidence:

Compound Name / ID (from Evidence) R1 (Position 1) R2 (Position 2) R7 (Position 7) Core Structure Key Properties
Target Compound Pyridin-4-yl 6-Methylpyridin-2-yl Cl Chromeno[2,3-c]pyrrole-3,9-dione High aromaticity; potential for dual hydrogen bonding via pyridine nitrogens.
4{8–11-24} 4-Hydroxyphenyl Phenethyl Cl Chromeno[2,3-c]pyrrole-3,9-dione Hydroxyl group increases polarity (IR: 3386 cm⁻¹ for O–H stretch); melting point >295°C.
4{9–5-21} 3-Hydroxyphenyl Furan-2-ylmethyl Cl Chromeno[2,3-c]pyrrole-3,9-dione Furan introduces oxygen heterocycle (IR: 1268 cm⁻¹ for C–O–C); mp 276–279°C.
Compound from 4-Fluorophenyl 2-Morpholinylethyl Cl Chromeno[2,3-c]pyrrole-3,9-dione Morpholine enhances solubility (polar amine); fluorine adds electronegativity.
Key Observations:
  • Aromatic vs. Aliphatic Substituents : The target compound’s pyridinyl groups (R1 and R2) contrast with hydroxylphenyl (4{8–11-24}) or morpholinylethyl () groups. Pyridinyl substituents may improve metabolic stability compared to hydroxylated analogs, which are prone to Phase II conjugation .
  • Electron Effects : The 7-chloro substituent is conserved across all compounds, suggesting its critical role in maintaining planar geometry or electronic interactions.
  • Solubility : Morpholinylethyl () and furanyl (4{9–5-21}) groups likely increase solubility compared to the target’s pyridinyl groups, which are more lipophilic .
Analysis:
  • Yields : Moderate yields (62–72%) for analogs in suggest challenges in introducing bulky substituents (e.g., phenethyl or furanylmethyl) . The target compound’s synthesis may face similar hurdles.
  • Melting Points : High melting points (>270°C) indicate strong intermolecular forces (e.g., hydrogen bonding in 4{8–11-24} via hydroxyl groups) . The target’s pyridinyl groups may reduce melting points slightly due to reduced polarity.
  • Spectroscopy : All analogs show strong carbonyl stretches (~1650–1700 cm⁻¹), consistent with the dione core. The target compound is expected to exhibit similar IR features.

Q & A

Advanced Question

  • In silico screening : Perform molecular docking (e.g., with kinases or GPCRs) to predict binding affinity .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50_{50} determination) using cancer cell lines .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

How to analyze degradation under varying conditions?

Advanced Question

  • Stress testing : Expose the compound to heat (40–60°C), UV light, or acidic/basic media (pH 1–13) and monitor degradation via LC-MS .
  • Kinetic studies : Plot degradation rates (pseudo-first-order kinetics) to determine shelf-life and storage requirements .
  • Byproduct identification : Use HRMS and NMR to characterize degradation products (e.g., hydrolyzed lactam rings) .

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